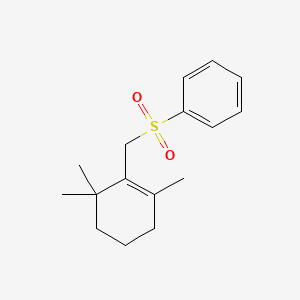
(2,6,6-Trimethylcyclohex-1-enylmethanesulfonyl)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2,6,6-Trimethylcyclohex-1-enylmethanesulfonyl)benzene is an organic compound with the molecular formula C16H22O2S It is a member of the benzenesulfonyl compounds and is characterized by the presence of a sulfonyl group attached to a benzene ring, which is further connected to a cyclohexene ring with three methyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2,6,6-Trimethylcyclohex-1-enylmethanesulfonyl)benzene typically involves the reaction of (2,6,6-Trimethylcyclohex-1-enyl)methanol with benzenesulfonyl chloride in the presence of a base such as pyridine. The reaction proceeds through the formation of a sulfonate ester intermediate, which is then converted to the desired product under mild conditions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product through techniques such as recrystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
(2,6,6-Trimethylcyclohex-1-enylmethanesulfonyl)benzene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The sulfonyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include meta-chloroperoxybenzoic acid (m-CPBA) and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines, thiols, and alcohols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Sulfide derivatives.
Substitution: Various substituted benzene derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
(2,6,6-Trimethylcyclohex-1-enylmethanesulfonyl)benzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving sulfonyl groups.
Industry: Used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of (2,6,6-Trimethylcyclohex-1-enylmethanesulfonyl)benzene involves its interaction with molecular targets through its sulfonyl group. The sulfonyl group can act as an electrophile, reacting with nucleophiles in biological systems. This interaction can affect various molecular pathways, leading to changes in cellular functions.
Comparación Con Compuestos Similares
Similar Compounds
- (2,6,6-Trimethylcyclohex-1-enyl)methanol
- Benzenesulfonyl chloride
- (2,6,6-Trimethylcyclohex-1-enyl)methyl benzenesulfonate
Uniqueness
(2,6,6-Trimethylcyclohex-1-enylmethanesulfonyl)benzene is unique due to the presence of both a cyclohexene ring and a sulfonyl group attached to a benzene ring
Propiedades
Número CAS |
56691-74-8 |
|---|---|
Fórmula molecular |
C16H22O2S |
Peso molecular |
278.4 g/mol |
Nombre IUPAC |
(2,6,6-trimethylcyclohexen-1-yl)methylsulfonylbenzene |
InChI |
InChI=1S/C16H22O2S/c1-13-8-7-11-16(2,3)15(13)12-19(17,18)14-9-5-4-6-10-14/h4-6,9-10H,7-8,11-12H2,1-3H3 |
Clave InChI |
WQRHISGXRFLGKQ-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(CCC1)(C)C)CS(=O)(=O)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















